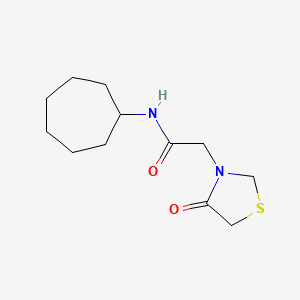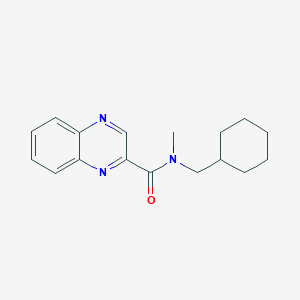
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, also known as CTAA, is a thiazolidinone derivative. It has been extensively studied for its potential therapeutic applications in various diseases. The compound has been synthesized using different methods, and its mechanism of action has been investigated.
作用機序
The mechanism of action of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. The compound has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism. Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the expression of various oncogenes, including c-Myc and Bcl-2, in cancer cells. This compound has also been shown to increase the expression of various tumor suppressor genes, including p53 and p21. Furthermore, this compound has been shown to increase the expression of GLUT4, which is involved in glucose uptake in cells.
実験室実験の利点と制限
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize using different methods. Another advantage is that the compound has been extensively studied for its potential therapeutic applications. However, one of the limitations is that the mechanism of action of this compound is not fully understood. Furthermore, the compound has not been extensively studied for its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide. One direction is to investigate the toxicity and pharmacokinetics of the compound. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
合成法
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been synthesized using various methods. One of the methods involves the reaction of 2-aminothiazolidine-4-one with cycloheptylchloride and acetic anhydride. The reaction produces this compound as a white solid in good yield. Another method involves the reaction of 2-aminothiazolidine-4-one with cycloheptylamine and acetic anhydride. The reaction produces this compound as a yellow solid in moderate yield. Both methods have been optimized to produce high-quality this compound.
科学的研究の応用
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to possess antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, this compound has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c15-11(7-14-9-17-8-12(14)16)13-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCGDOQRGHSPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)


![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)

![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)

![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)

![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)
